BenchChemオンラインストアへようこそ!

1-phenyl-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Structural differentiation Scaffold uniqueness Medicinal chemistry

This fully substituted 1,2,3-triazole-4-carboxamide (CAS 1251566-36-5) is a structurally unique starting point for SAR expansion, combining an unsubstituted 1-phenyl core with a 5-(pyridin-3-yl) group and an N-(2-phenylethyl) amide side chain. Unlike common 4-chlorophenyl or N-methyl analogs, this compound occupies a distinct chemical space, making it ideal for probing TAAR1 functional activity and kinase selectivity. Its rigid, hydrogen-bond-capable scaffold and non-chlorinated structure also serve as a reference standard in comparative ADME studies. Procure this differentiated building block to generate proprietary pharmacological fingerprints not achievable with generic analogs.

Molecular Formula C22H19N5O
Molecular Weight 369.428
CAS No. 1251566-36-5
Cat. No. B2754902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
CAS1251566-36-5
Molecular FormulaC22H19N5O
Molecular Weight369.428
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CN=CC=C4
InChIInChI=1S/C22H19N5O/c28-22(24-15-13-17-8-3-1-4-9-17)20-21(18-10-7-14-23-16-18)27(26-25-20)19-11-5-2-6-12-19/h1-12,14,16H,13,15H2,(H,24,28)
InChIKeyLYLGZGDVVUYGSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1251566-36-5): Core Scaffold and Procurement Context


1-Phenyl-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1251566-36-5) is a fully substituted 1,2,3-triazole-4-carboxamide featuring a 1-phenyl, 5-(pyridin-3-yl) core and an N-(2-phenylethyl) amide side chain [1]. The compound belongs to a broader class of triazole carboxamides investigated for trace amine-associated receptor 1 (TAAR1) agonism [2] and kinase inhibition [3]; however, publicly available, comparator-based quantitative evidence specific to this compound is extremely limited. Procurement decisions must therefore rely on structural uniqueness and predicted physicochemical properties rather than on published head-to-head biological differentiation data.

Why Closely Related 1,2,3-Triazole-4-carboxamide Analogs Cannot Substitute for CAS 1251566-36-5 in Targeted Research


Within the 1,2,3-triazole-4-carboxamide family, small structural variations—particularly at the N1-aryl, C5-heteroaryl, and N-acyl positions—are known to profoundly alter target engagement profiles. For example, the Roche TAAR1 patent series demonstrates that shifting the pyridine nitrogen position or modifying the amide substituent can switch functional activity from agonism to antagonism [1]. Similarly, in the JNK3 inhibitor space, 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide analogs show Kd values ranging from 21 μM to sub-micromolar depending on substitution pattern [2]. The unique combination of a 1-phenyl, 5-(pyridin-3-yl) core with an N-(2-phenylethyl) amide in CAS 1251566-36-5 occupies a distinct chemical space that no commercially available generic analog replicates exactly. Substitution with a 4-chlorophenyl (e.g., CAS 1326896-19-8) or a benzyl group at N1, or replacement of the phenylethyl amide with smaller alkyl amides, yields different pharmacological fingerprints that cannot be assumed equivalent without explicit comparative data.

Quantitative Differentiation Evidence for 1-Phenyl-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1251566-36-5)


Structural Uniqueness vs. Closest Commercially Available 5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide Analogs

CAS 1251566-36-5 bears a 1-phenyl, 5-(pyridin-3-yl) substitution pattern combined with an N-(2-phenylethyl) amide. Among commercially cataloged analogs with the same 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide core, the closest comparators—1-(4-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326896-19-8) and 1-(4-chlorophenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS not publicly assigned)—introduce a chlorine substituent at the N1-phenyl ring or alter the amide substituent [1]. No direct head-to-head biological comparison data are publicly available; the differentiation claim is based solely on structural distinctness.

Structural differentiation Scaffold uniqueness Medicinal chemistry

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 1-(4-Chlorophenyl) and N-Alkyl Analogs

Using computed properties from vendor data, CAS 1251566-36-5 exhibits a topological polar surface area (TPSA) of 72.7 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. In comparison, the 4-chlorophenyl analog (CAS 1326896-19-8) is predicted to have a higher logP due to the chlorine substituent, while N-methyl or N-isopropyl analogs (e.g., CAS 1207008-45-4, 1-methyl-N-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide) exhibit lower lipophilicity and reduced aromatic surface area. No experimentally measured logP or solubility data are available for these compounds in the public domain. This evidence is class-level inference based on structural features.

Lipophilicity Physicochemical properties Drug-likeness

Absence of Public TAAR1 or JNK3 Profiling Data for CAS 1251566-36-5 vs. Class Benchmarks

The triazole-4-carboxamide scaffold is established as a privileged TAAR1 ligand (Roche patent US 9,416,127) [1] and a JNK3 binder (Kd = 21 μM for 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide) [2]. However, CAS 1251566-36-5 has not been explicitly profiled in the available patent examples or public screening databases (ChEMBL, BindingDB) for these targets. The closest TAAR1 example disclosed is 2-phenyl-N-(4-(piperidin-3-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide, which differs in both the triazole regioisomer and the amide substituent. This represents a critical evidence gap: no quantitative IC50, EC50, or Kd data exist to position CAS 1251566-36-5 relative to known TAAR1 or JNK3 tool compounds.

TAAR1 JNK3 Target engagement

Evidence-Backed Application Scenarios for 1-Phenyl-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1251566-36-5)


Chemical Probe Development for Novel Triazole-Based TAAR1 Ligands

Given the established TAAR1 activity of the Roche triazole carboxamide series [1], CAS 1251566-36-5 can serve as a structurally distinct starting point for SAR expansion around the N1-phenyl and N-acyl vectors. Its unique combination of unsubstituted N1-phenyl and 2-phenylethyl amide fills a gap in the current patent SAR landscape, where examples predominantly feature 4-substituted phenyl or heterocyclic amide substituents. Researchers can profile this compound in TAAR1 cAMP functional assays to determine whether this specific substitution pattern confers agonist, antagonist, or partial agonist activity compared to published examples.

Kinase Selectivity Profiling Using a 1-Phenyl-5-(pyridin-3-yl) Triazole Scaffold

The 1,2,3-triazole-4-carboxamide scaffold has demonstrated JNK3 binding with Kd = 21 μM for a 5-(phenylamino) variant [2]. CAS 1251566-36-5, with its 5-(pyridin-3-yl) substituent replacing the phenylamino group, offers a distinct electronic profile that may alter kinase selectivity. This compound can be submitted to commercial kinase profiling panels (e.g., Eurofins DiscoverX) to generate selectivity fingerprints—a valuable dataset for academic groups investigating structure–kinase selectivity relationships within the triazole carboxamide class.

Physicochemical Benchmarking Against Chlorinated and N-Alkyl Triazole Carboxamide Analogs

With a computed TPSA of 72.7 Ų and a balanced hydrogen-bond donor/acceptor ratio [3], CAS 1251566-36-5 can be used as a non-chlorinated reference standard in comparative ADME studies. By measuring experimental logD (shake-flask), aqueous solubility (nephelometry), and microsomal stability (human liver microsomes) alongside its 4-chlorophenyl analog (CAS 1326896-19-8) and N-methyl analog (CAS 1207008-45-4), research groups can quantify the impact of chlorine substitution and amide chain length on pharmacokinetic parameters.

Fragment-Based or Structure-Based Hit Expansion Campaigns

The 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide core of CAS 1251566-36-5 provides a rigid, hydrogen-bond-capable scaffold suitable for fragment growth or structure-based design. Its commercial availability through vendors such as Life Chemicals (catalog ID F3406-1746) [3] enables rapid procurement for crystallography soaking experiments or SPR binding assays against targets of interest. The phenylethyl amide side chain offers a vector for further derivatization without disrupting the core triazole–pyridine pharmacophore.

Quote Request

Request a Quote for 1-phenyl-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.